molecular formula C24H24N4O5S B5440000 (6Z)-6-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B5440000
M. Wt: 480.5 g/mol
InChI Key: RNJWADZZUUZFLM-HRXHUYTNSA-N
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Description

The compound “(6Z)-6-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

  • Formation of the thiadiazolo[3,2-a]pyrimidine core through cyclization reactions.
  • Introduction of the benzylidene group via condensation reactions.
  • Functionalization of the aromatic rings with ethoxy and methoxy groups through etherification reactions.

Industrial Production Methods

Industrial production of such complex molecules may involve optimization of reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with different ones to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may exhibit various biological activities such as antimicrobial, antiviral, or anticancer properties. These activities can be studied through in vitro and in vivo experiments.

Medicine

In medicinal chemistry, the compound can be investigated for its potential as a drug candidate. Its interactions with biological targets can be studied to understand its mechanism of action and therapeutic potential.

Industry

In industrial applications, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its interactions with molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can be elucidated through biochemical and molecular biology techniques.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazolo[3,2-a]pyrimidines with different substituents on the aromatic rings. Examples include:

  • Compounds with different alkoxy groups such as methoxy or propoxy.
  • Compounds with different aromatic substituents such as halogens or nitro groups.

Uniqueness

The uniqueness of the compound lies in its specific combination of substituents, which can impart unique chemical and biological properties

Properties

IUPAC Name

(6Z)-6-[[3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S/c1-4-31-21-14-16(13-19-22(25)28-24(26-23(19)29)34-15(2)27-28)5-10-20(21)33-12-11-32-18-8-6-17(30-3)7-9-18/h5-10,13-14,25H,4,11-12H2,1-3H3/b19-13-,25-22?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJWADZZUUZFLM-HRXHUYTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C)OCCOC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C)OCCOC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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